4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine and piperazine intermediates. One common method involves the reaction of 6-chloropyridazine with dimethylamine to form 6-(dimethylamino)pyridazine. This intermediate is then reacted with 2-fluorophenylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine structures, such as pyridazinone derivatives.
Piperazine Derivatives: Compounds with similar piperazine structures, such as N-phenylpiperazine derivatives.
Uniqueness
4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide is unique due to its combination of pyridazine and piperazine rings, along with the presence of a fluorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O/c1-22(2)16-11-13(12-19-21-16)23-7-9-24(10-8-23)17(25)20-15-6-4-3-5-14(15)18/h3-6,11-12H,7-10H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKQQQQXYBXORW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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